1-BCP

説明

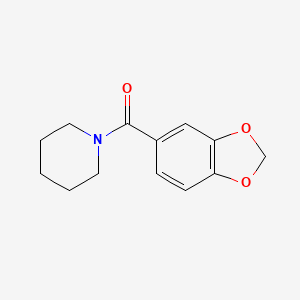

1,3-benzodioxol-5-yl(1-piperidinyl)methanone is a N-acylpiperidine.

作用機序

Target of Action

1-BCP primarily targets the AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. They play a key role in neural plasticity, which is a crucial factor for learning and memory .

Mode of Action

This compound acts as a positive allosteric modulator of AMPA receptors . This means it binds to a site on the AMPA receptor that is distinct from the active site, enhancing the receptor’s response to its ligand, glutamate .

Result of Action

This compound has been shown to enhance memory in animal models . It increases the amplitude and duration of primed field excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices . These effects suggest that this compound may enhance synaptic transmission and plasticity, leading to improved memory performance.

生化学分析

Biochemical Properties

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine plays a significant role in biochemical reactions, particularly as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. This receptor is crucial for synaptic transmission and plasticity in the central nervous system. The compound interacts with the receptor by binding to its allosteric site, enhancing the receptor’s response to glutamate . Additionally, 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine has been shown to interact with various antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, thereby enhancing their activities .

Cellular Effects

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine has notable effects on cellular processes. It has been observed to increase the levels of liver glycogen and muscle glycogen, while decreasing lactic acid and blood urea nitrogen levels in mice . This suggests that the compound enhances cellular energy storage and reduces metabolic waste. Furthermore, the compound improves the activities of endogenous cellular antioxidant enzymes, which protect cells from oxidative stress . These effects indicate that 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine positively influences cellular metabolism and antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine involves its action as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. By binding to the allosteric site of the receptor, the compound enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . Additionally, the compound’s interaction with antioxidant enzymes results in increased enzyme activities, which contribute to its protective effects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine have been studied over time. The compound has shown stability and sustained effects on cellular functions during the experimental period. For instance, in a study involving weight-loaded forced swimming mice, the compound was administered daily for two weeks, resulting in a significant increase in swimming endurance and improved biochemical parameters . These findings suggest that the compound maintains its efficacy over time and does not degrade rapidly under experimental conditions.

Dosage Effects in Animal Models

The effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine vary with different dosages in animal models. In the study with weight-loaded forced swimming mice, two dosages were tested: 0.1 mmol/kg and 0.2 mmol/kg body weight . Both dosages resulted in significant improvements in swimming endurance and biochemical parameters, with the higher dosage showing more pronounced effects

Metabolic Pathways

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is involved in metabolic pathways related to energy storage and antioxidant defense. The compound enhances the levels of liver glycogen and muscle glycogen, indicating its role in glycogen synthesis and storage . Additionally, its interaction with antioxidant enzymes suggests involvement in pathways that protect cells from oxidative damage . These metabolic effects contribute to the compound’s overall beneficial impact on cellular function and energy metabolism.

Subcellular Localization

The subcellular localization of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is likely influenced by its interactions with specific receptors and enzymes. The compound’s binding to the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor suggests localization at synaptic sites in neurons . Additionally, its interaction with antioxidant enzymes indicates potential localization in cellular compartments involved in oxidative stress response, such as mitochondria and peroxisomes

生物活性

1-BCP, or β-Caryophyllene , is a naturally occurring bicyclic sesquiterpene found in various essential oils, particularly in black pepper and cannabis. Its unique chemical structure allows it to interact with biological systems in diverse ways, particularly through its selective agonism of the cannabinoid receptor type 2 (CB2-R), which has garnered attention for its potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators. Research indicates that it can reduce the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Analgesic Effects

The compound has also been studied for its analgesic properties. In animal models, this compound has been shown to alleviate pain through mechanisms that involve the modulation of pain pathways, suggesting its potential utility in pain management therapies .

Antimicrobial Activity

Recent studies utilizing bacterial cytological profiling (BCP) have demonstrated that this compound possesses antimicrobial properties. It can inhibit the growth of various bacterial strains by disrupting cellular processes such as membrane integrity and protein synthesis. This makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases. Its ability to activate CB2-Rs in the central nervous system could help mitigate neuroinflammation and promote neuronal survival .

CB2 Receptor Activation

This compound selectively binds to CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells. Unlike other cannabinoids, it does not activate CB1 receptors, which are primarily involved in psychoactive effects. This selective action minimizes side effects while providing therapeutic benefits related to inflammation and pain .

Influence on Cellular Pathways

Through bacterial cytological profiling, researchers have identified that this compound affects several cellular pathways:

- Membrane Permeability : Alters the permeability of microbial membranes, leading to cell lysis.

- Protein Synthesis : Inhibits translation processes within bacterial cells.

- DNA Replication : Affects DNA synthesis pathways, contributing to its antimicrobial effects .

Case Study 1: Anti-inflammatory Effects in Arthritis Models

A study investigated the effects of this compound on arthritic rats. The results showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound's neuroprotective effects were attributed to its ability to modulate inflammation and oxidative stress within the brain .

Data Table: Summary of Biological Activities

科学的研究の応用

Neuropharmacological Applications

1-BCP has been studied for its potential as a nootropic agent, which refers to substances that enhance cognitive function, particularly executive functions, memory, creativity, or motivation. The following sections outline its mechanisms of action and specific applications in research.

Cognitive Enhancement

In studies focusing on cognitive enhancement, this compound has shown promise in improving memory performance in animal models. For instance, it was observed to selectively potentiate AMPA-induced NE release, indicating its potential utility in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cognitive functions:

- Memory Enhancement in Rodent Models : A study demonstrated that administration of this compound resulted in significant improvements in memory tasks among rats. This was attributed to increased AMPA receptor activity and subsequent enhancement of synaptic plasticity .

- Potential Therapeutic Use : Research suggests that compounds like this compound could be beneficial for conditions characterized by cognitive decline. Its ability to modulate glutamatergic transmission positions it as a candidate for further exploration in clinical settings targeting Alzheimer’s disease and other forms of dementia .

- Comparative Efficacy : In comparative studies with other nootropic agents such as cyclothiazide, this compound exhibited lower potency but still demonstrated significant effects on neurotransmitter modulation . This highlights the need for further research to optimize its efficacy.

Data Table: Summary of Key Studies on this compound

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 1-BCP modulates AMPA receptor activity, and how can this be experimentally validated?

this compound acts as a positive allosteric modulator of AMPA receptors, enhancing the amplitude and duration of excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices (EC50 values: 480 µM for amplitude, 590 µM for duration) . Methodologically, researchers can:

- Use electrophysiological recordings (e.g., patch-clamp) in hippocampal slices to measure EPSP changes.

- Apply selective AMPA receptor antagonists (e.g., CNQX) to confirm receptor specificity.

- Compare dose-response curves to calculate EC50 values for potency assessment.

Q. What experimental models are appropriate for evaluating this compound’s memory-enhancing effects?

Key models include:

- Morris Water Maze : Tests spatial memory in rodents .

- Radial Maze Tests : Assess working memory and reference memory .

- Two-Odor Discrimination : Measures associative learning .

Best practices: - Standardize administration routes (e.g., intraperitoneal injection at 120 mg/kg in rats).

- Control for confounding variables (e.g., stress levels, circadian rhythms).

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Use a range of concentrations (e.g., 100–1000 µM in vitro; 50–200 mg/kg in vivo) to capture threshold and saturation effects .

- Include vehicle controls and blinded experimenters to reduce bias.

- Validate results across multiple biological replicates (minimum n=6 per group in animal studies).

Advanced Research Questions

Q. How do molecular docking studies explain this compound’s binding specificity to AMPA receptors?

Molecular docking simulations reveal that this compound forms a hydrogen bond with Ser754 and hydrophobic interactions with Leu759, Ile481, and Pro494 residues in the AMPA receptor . Researchers can:

- Use software like AutoDock Vina to model ligand-receptor interactions.

- Validate predictions via mutagenesis (e.g., substituting Ser754 to alanine to disrupt binding).

- Compare binding energies with other modulators (e.g., IDRA21) to assess relative affinity .

Q. How can conflicting data on this compound’s efficacy in preclinical studies be resolved?

Contradictions:

- reports memory enhancement in rats, while notes this compound’s withdrawal due to inefficacy in seizure-threshold models.

Methodological strategies: - Replicate experiments across species (e.g., mice vs. rats) and disease models (e.g., epilepsy vs. age-related cognitive decline).

- Evaluate pharmacokinetic factors (e.g., blood-brain barrier penetration) using LC-MS/MS.

- Conduct meta-analyses to identify trends across studies .

Q. What structural modifications could optimize this compound’s pharmacological profile?

- Modify the benzamide core : Introduce methoxy groups at specific positions to enhance receptor affinity.

- Incorporate nitrogen heterocycles : Improve solubility and bioavailability (e.g., pyridine or piperazine derivatives).

- Assess "drug-likeness" : Use Lipinski’s Rule of Five to prioritize candidates .

Q. Methodological Considerations

Data Analysis :

- For electrophysiological data, normalize EPSP amplitudes to baseline and apply statistical tests (e.g., ANOVA for dose-response comparisons) .

- In behavioral studies, use video tracking software (e.g., EthoVision) to automate latency and path-length measurements .

Experimental Reporting :

- Follow guidelines in and :

- Detail compound purity (≥95% by HPLC) and synthesis protocols.

- Provide raw data in supplementary materials for reproducibility.

Ethical Compliance :

- Adhere to ARRIVE guidelines for animal studies, including ethical approval and sample size justification .

特性

IUPAC Name |

1,3-benzodioxol-5-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBNADAPIHHXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187634 | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34023-62-6 | |

| Record name | 1,3-Benzodioxol-5-yl-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34023-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。